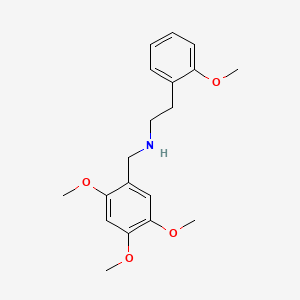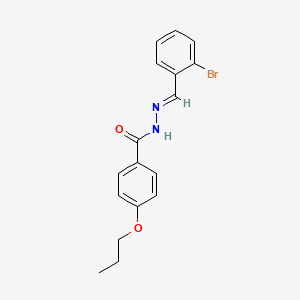
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide
Vue d'ensemble
Description
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide, also known as BBPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BBPH belongs to the class of hydrazone derivatives, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide is not fully understood. However, it is believed that N'-(2-bromobenzylidene)-4-propoxybenzohydrazide exerts its therapeutic effects through the inhibition of various cellular pathways, including the MAPK/ERK and PI3K/AKT pathways. N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has also been shown to possess antimicrobial properties, making it effective against various bacterial and fungal infections. Furthermore, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has been shown to exhibit anti-inflammatory activity, making it effective against various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Furthermore, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide exhibits significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, the exact mechanism of action of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide. One potential direction is to investigate the structure-activity relationship of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide and its derivatives to identify more potent and selective compounds. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide in vivo to determine its efficacy and safety as a therapeutic agent. Furthermore, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Therefore, future studies could focus on the development of N'-(2-bromobenzylidene)-4-propoxybenzohydrazide as a novel anti-inflammatory drug. Overall, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has significant potential for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, N'-(2-bromobenzylidene)-4-propoxybenzohydrazide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-11-22-15-9-7-13(8-10-15)17(21)20-19-12-14-5-3-4-6-16(14)18/h3-10,12H,2,11H2,1H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGNXXNHEVHCSQ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromobenzylidene)-4-propoxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B3868597.png)
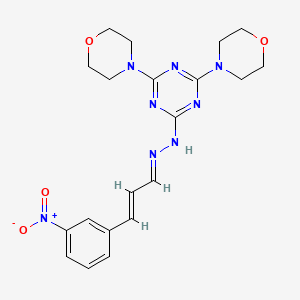
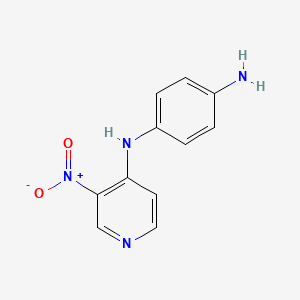
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3868618.png)
![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868625.png)
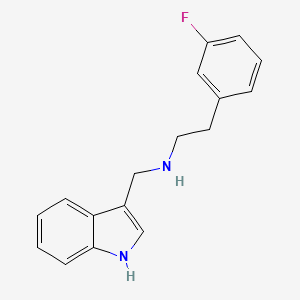
![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
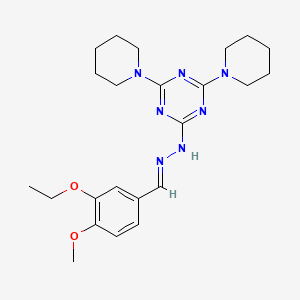
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
